[(1S,2R,3R,4R,5S,6S,8R,10R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate
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Overview
Description
[(1S,2R,3R,4R,5S,6S,8R,10R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate is a diterpenoid alkaloid derived from the Aconitum genus, specifically from the roots of Aconitum crassicaule. This compound is known for its potent pharmacological activities, particularly its analgesic and anti-inflammatory properties. This compound has been extensively studied for its potential therapeutic applications, especially in traditional Chinese medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,2R,3R,4R,5S,6S,8R,10R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate typically involves the transformation of related diterpenoid alkaloids. One common method is the partial synthesis from yunaconitine. The process involves two main steps:
Dehydration Reaction: Yunaconitine is treated with thionyl chloride to produce dehydroyunaconitine.
Hydrogen Reduction: Dehydroyunaconitine is then subjected to hydrogen reduction to yield this compound.
Industrial Production Methods
The industrial production of this compound is often based on the extraction and purification from natural sources, such as the roots of Aconitum crassicaule. The process involves several steps, including:
Extraction: The roots are extracted using solvents like ethanol or methanol.
Purification: The crude extract is purified using chromatographic techniques to isolate this compound.
Crystallization: The purified compound is crystallized to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
[(1S,2R,3R,4R,5S,6S,8R,10R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen atoms, typically using hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like sodium hydroxide or hydrochloric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas, palladium on carbon, and sodium borohydride.
Substitution: Sodium hydroxide, hydrochloric acid, and sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can produce hydroxylated derivatives.
Reduction: Can yield deoxygenated derivatives.
Substitution: Can result in the formation of various substituted derivatives.
Scientific Research Applications
[(1S,2R,3R,4R,5S,6S,8R,10R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the chemical behavior of diterpenoid alkaloids.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic applications, particularly in pain management and anti-inflammatory treatments.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control.
Mechanism of Action
[(1S,2R,3R,4R,5S,6S,8R,10R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate exerts its effects through several molecular targets and pathways. It primarily acts on the nervous system, where it modulates the activity of ion channels and neurotransmitter receptors. This modulation leads to the inhibition of pain signals and the reduction of inflammation. Additionally, this compound has been shown to interact with various enzymes and proteins involved in inflammatory pathways, further contributing to its therapeutic effects.
Comparison with Similar Compounds
[(1S,2R,3R,4R,5S,6S,8R,10R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate is structurally similar to other diterpenoid alkaloids, such as yunaconitine and dehydroyunaconitine. it is unique in its specific pharmacological profile and lower toxicity. Compared to yunaconitine, this compound has a higher therapeutic index and stronger analgesic activity. Additionally, this compound is less toxic than dehydroyunaconitine, making it a safer option for therapeutic use.
List of Similar Compounds
- Yunaconitine
- Dehydroyunaconitine
- Bulleyaconitine A
- Lappaconitine
Properties
Molecular Formula |
C35H49NO10 |
---|---|
Molecular Weight |
643.8 g/mol |
IUPAC Name |
[(1S,2R,3R,4R,5S,6S,8R,10R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate |
InChI |
InChI=1S/C35H49NO10/c1-8-36-17-32(18-40-3)14-13-23(42-5)35-22-15-33(39)24(43-6)16-34(46-19(2)37,26(29(35)36)27(44-7)28(32)35)25(22)30(33)45-31(38)20-9-11-21(41-4)12-10-20/h9-12,22-30,39H,8,13-18H2,1-7H3/t22-,23+,24+,25-,26?,27+,28-,29-,30-,32+,33+,34-,35+/m1/s1 |
InChI Key |
GAZDXIGXYWVWQX-UQFGUHEISA-N |
Isomeric SMILES |
CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@H](C([C@H]31)[C@]5(C[C@@H]([C@]6(C[C@@H]4[C@@H]5[C@H]6OC(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C)OC)OC)COC |
Canonical SMILES |
CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C)OC)OC)COC |
Synonyms |
ulleyaconitine A bulleyaconitine-A |
Origin of Product |
United States |
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